

Elabela(19-32) ELISA Kit for Plasma Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: Elabela(19-32)

Cat. No.: B15607937

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apelin Receptor Early Endogenous Ligand (APELA) or Toddler, is a recently identified peptide hormone that plays a critical role in various physiological processes.[1] The mature ELA peptide can be processed into several smaller, bioactive fragments, including ELA(19-32). This fragment has been shown to be a potent endogenous ligand for the Apelin Receptor (APJ), a G protein-coupled receptor.[2][3] Activation of the APJ receptor by **Elabela(19-32)** triggers downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for cardiovascular development and homeostasis.[1] Dysregulation of the Elabela-APJ signaling axis has been implicated in a range of cardiovascular diseases, including hypertension and heart failure, making Elabela a promising biomarker and therapeutic target in drug development.[4] This document provides detailed application notes and a comprehensive protocol for the quantification of **Elabela(19-32)** in human plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Application Notes

Relevance in Cardiovascular Research

Circulating levels of Elabela have been shown to be altered in various cardiovascular pathologies. For instance, some studies have reported lower plasma Elabela levels in patients with hypertension.[4] The Elabela/apelin-APJ axis is known to play a role in blood pressure

regulation.[4] Therefore, quantifying plasma **Elabela(19-32)** can provide valuable insights into the pathophysiology of hypertension and may serve as a biomarker for disease severity and therapeutic response.

Potential as a Biomarker in Drug Development

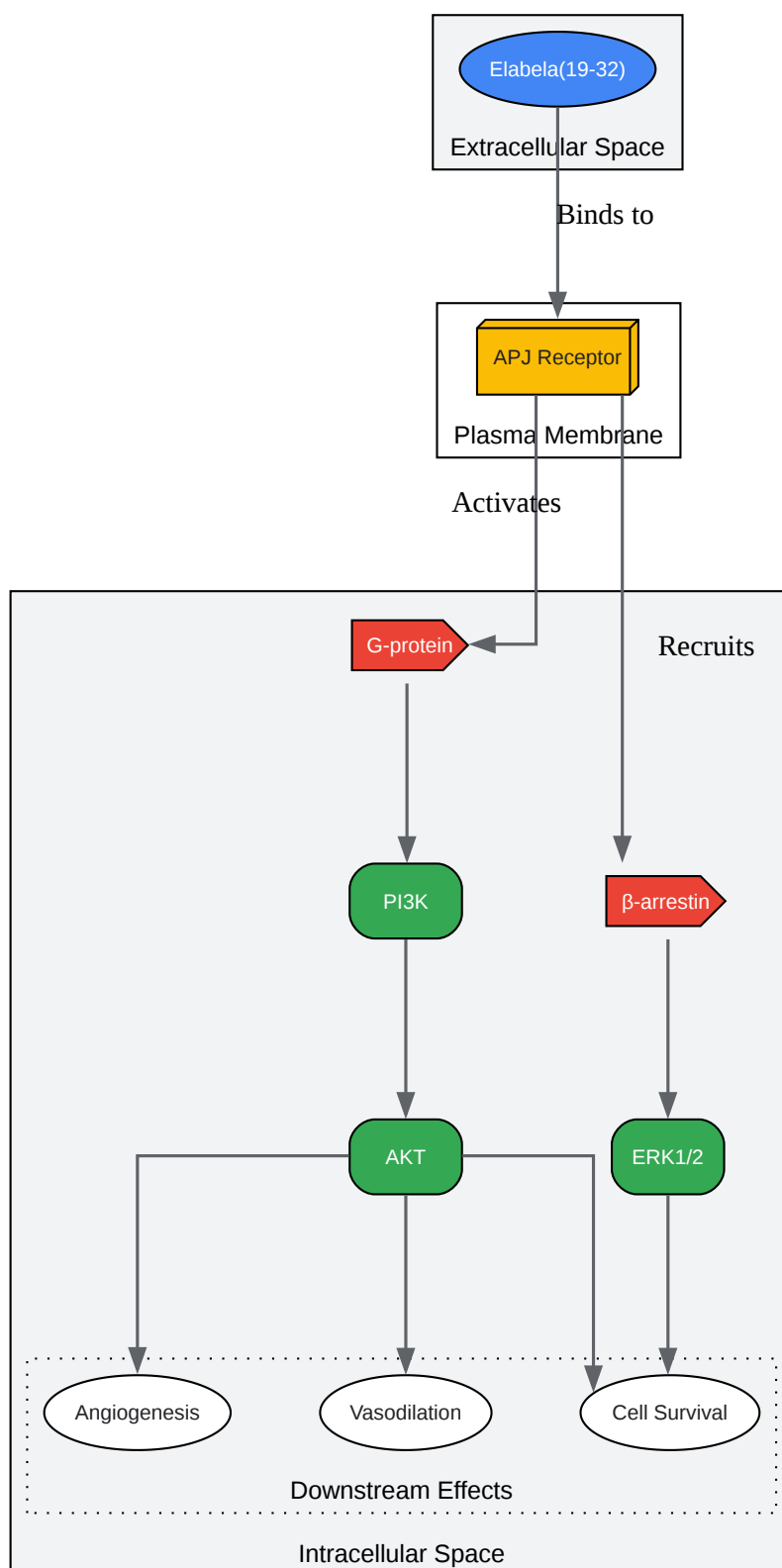
The involvement of the Elabela-APJ signaling pathway in cardiovascular function and disease makes it an attractive target for novel drug discovery programs.[4][5] Monitoring changes in plasma **Elabela(19-32)** levels in response to therapeutic interventions can aid in assessing drug efficacy and target engagement. Furthermore, baseline **Elabela(19-32)** levels could potentially be used to stratify patient populations in clinical trials, leading to more personalized medicine approaches.

Considerations for Sample Handling

Accurate quantification of **Elabela(19-32)** is highly dependent on proper sample collection and handling. It is crucial to minimize proteolytic degradation of the peptide. Some studies suggest that for certain commercial ELISA kits, a peptide extraction step from plasma samples may be necessary to ensure accurate measurement of specific Elabela fragments and to avoid ambiguous findings.[6] Researchers should validate their sample preparation method to ensure consistency and reliability of the results.

Elabela(19-32) Signaling Pathway

Elabela(19-32) binds to the Apelin Receptor (APJ), a G protein-coupled receptor. This binding can initiate multiple downstream signaling cascades, including the G α i1 and β -arrestin-2 pathways.[2][3] A key pathway activated by Elabela is the PI3K/AKT pathway, which is involved in cell survival, proliferation, and angiogenesis.



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Caption: **Elabela(19-32)** signaling cascade via the APJ receptor.

Experimental Protocol: Elabela(19-32) Sandwich ELISA

This protocol is a representative example for the quantitative determination of human **Elabela(19-32)** in plasma. Users should always refer to the specific manual provided with their ELISA kit.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique.^{[7][8]} An antibody specific for Elabela is pre-coated onto a microplate.^{[7][8]} Standards and samples are pipetted into the wells, and any Elabela present is bound by the immobilized antibody.^[7] After washing away any unbound substances, a biotin-conjugated antibody specific for Elabela is added to the wells.^{[7][8]} Following a wash to remove any unbound biotin-conjugated antibody, streptavidin conjugated to Horseradish Peroxidase (HRP) is added.^[8] After a final wash, a substrate solution is added, and color develops in proportion to the amount of Elabela bound in the initial step. The color development is stopped, and the intensity of the color is measured.^[9]

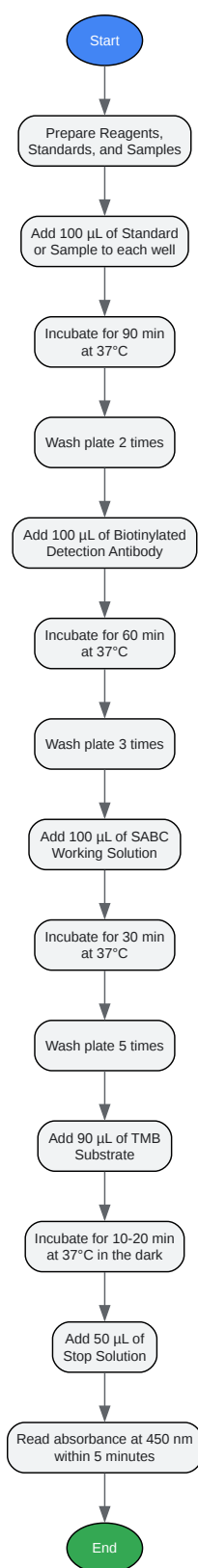
Materials and Reagents

- **Elabela(19-32)** ELISA Kit (96-well plate, standards, detection antibody, etc.)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Wash buffer (as provided or prepared from concentrate)
- Substrate solution
- Stop solution
- Vortex mixer
- Centrifuge

Sample Collection and Storage

- Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[\[10\]](#)[\[11\]](#)
- Centrifugation: Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[\[10\]](#)[\[12\]](#)
- Aliquoting and Storage: Immediately collect the plasma supernatant. Assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[\[10\]](#)[\[12\]](#)

Assay Procedure



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Caption: A typical workflow for a sandwich ELISA protocol.

- **Reagent Preparation:** Bring all reagents and samples to room temperature before use. Prepare standards and working solutions according to the kit manual.
- **Add Standards and Samples:** Add 100 μ L of each standard and sample into the appropriate wells.
- **Incubation:** Cover the plate and incubate for 90 minutes at 37°C.[8]
- **First Wash:** Aspirate the liquid from each well and wash the plate two times with wash buffer. [8]
- **Add Detection Antibody:** Add 100 μ L of the biotinylated detection antibody to each well.[8]
- **Second Incubation:** Cover the plate and incubate for 60 minutes at 37°C.[8]
- **Second Wash:** Aspirate and wash the plate three times.[8]
- **Add SABC Solution:** Add 100 μ L of Streptavidin-HRP Conjugate (SABC) working solution to each well.[8]
- **Third Incubation:** Cover the plate and incubate for 30 minutes at 37°C.[8]
- **Third Wash:** Aspirate and wash the plate five times.[8]
- **Substrate Incubation:** Add 90 μ L of TMB substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.[8]
- **Stop Reaction:** Add 50 μ L of stop solution to each well. The color will change from blue to yellow.[8]
- **Read Plate:** Read the optical density (OD) of each well at 450 nm within 5 minutes.

Data Analysis

- Calculate the mean absorbance for each set of duplicate standards and samples.
- Subtract the mean zero standard OD from all other readings.

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- Use the standard curve to determine the concentration of **Elabela(19-32)** in the samples.
- If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

Performance Characteristics

The following tables summarize the performance characteristics of a representative Human Elabela ELISA kit. Data is compiled from commercially available kit manuals.

Table 1: Assay Performance

Parameter	Value	Reference
Assay Type	Sandwich ELISA	[7]
Sample Type	Serum, Plasma	[7][8]
Detection Range	31.25 - 2000 pg/mL	[7][8]
Sensitivity	18.75 pg/mL	[7][8]
Assay Time	~4 hours	[7][8]

Table 2: Precision

Intra-Assay Precision (CV%)	Inter-Assay Precision (CV%)	Reference	
Kit 1	< 8%	< 10%	[7]
Kit 2	< 8%	< 10%	[12]
Kit 3	< 5.64%	< 5.96%	[8]

Intra-assay precision was determined by testing samples with low, medium, and high concentrations of Elabela 20 times on the same plate. Inter-assay precision was assessed by

testing the same samples in 20 separate assays.[8]

Table 3: Recovery

Sample Type	Recovery Range (%)	Average Recovery (%)	Reference
Serum	89 - 103	95	[8]
EDTA Plasma	88 - 102	94	[8]
Heparin Plasma	85 - 101	95	[8]

Recovery was determined by spiking serum and plasma samples with known concentrations of Elabela.

Table 4: Linearity

Sample Type	1:2 Dilution (%)	1:4 Dilution (%)	1:8 Dilution (%)	Reference
Serum	90 - 105	89 - 101	89 - 98	[8]
EDTA Plasma	88 - 99	83 - 100	85 - 99	[8]
Heparin Plasma	86 - 96	84 - 96	83 - 100	[8]

Linearity was assessed by serially diluting spiked samples and comparing the measured values to the expected concentrations.

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